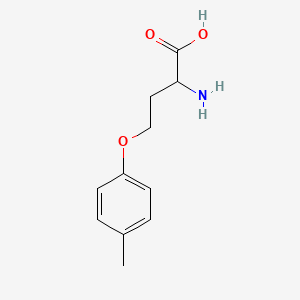
O-(4-Methylphenyl)-L-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-メチルフェニル)-L-ホモセリン: は、酸素原子に4-メチルフェニル基が結合したホモセリン骨格の存在によって特徴付けられる有機化合物です。
準備方法
合成経路と反応条件: O-(4-メチルフェニル)-L-ホモセリンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、酸性条件下でL-ホモセリンを4-メチルフェノールでエステル化することです。この反応は、通常、硫酸などの触媒を必要とし、エステル結合の形成を促進するために高温で行われます。
工業的生産方法: 工業的な環境では、O-(4-メチルフェニル)-L-ホモセリンの生産には、反応条件と収率を最適化する連続フローリアクターが使用される場合があります。高度な触媒系と精製技術を使用することで、この化合物の効率的でスケーラブルな生産が保証されます。
化学反応の分析
反応の種類: O-(4-メチルフェニル)-L-ホモセリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用して酸化することができ、対応するカルボン酸が生成されます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して行うことができ、アルコール誘導体が生成されます。
置換: 求核置換反応は、ハロゲン化またはニトロ化によって新しい官能基を導入することができるフェニル環で起こります。
一般的な試薬と条件:
酸化: KMnO4、CrO3、酸性または塩基性条件。
還元: LiAlH4、水素化ホウ素ナトリウム(NaBH4)、無水溶媒中。
置換: ハロゲン(Cl2、Br2)、ニトロ化剤(HNO3/H2SO4)。
主な生成物:
酸化: カルボン酸。
還元: アルコール誘導体。
置換: ハロゲン化またはニトロ化されたフェニル誘導体。
科学的研究の応用
O-(4-メチルフェニル)-L-ホモセリンは、科学研究において、次のようなさまざまな応用があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 生化学的経路における潜在的な役割と、酵素-基質相互作用の研究におけるプローブとして調査されています。
医学: 抗菌剤や抗癌剤などの潜在的な治療効果について調査されています。
産業: 特定の機能的特性を持つ特殊化学物質や材料の合成に使用されます。
作用機序
O-(4-メチルフェニル)-L-ホモセリンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、それらの活性を調節する可能性があります。正確な経路と標的は、特定の用途と使用の文脈によって異なる場合があります。
類似化合物の比較
類似化合物:
O-(4-メチルフェニル)-L-セリン: 構造は似ていますが、セリン骨格を持っています。
O-(4-メチルフェニル)-D-ホモセリン: 異なる立体化学を持つこの化合物のエナンチオマー。
O-(4-メチルフェニル)-L-スレオニン: ホモセリンではなくスレオニン骨格が含まれています。
ユニークさ: O-(4-メチルフェニル)-L-ホモセリンは、ホモセリン骨格と4-メチルフェニル基の特定の組み合わせのためにユニークです。このユニークな構造は、異なる化学的および生物学的特性を付与し、研究と産業におけるターゲットアプリケーションに役立ちます。
類似化合物との比較
O-(4-Methylphenyl)-L-serine: Similar structure but with a serine backbone.
O-(4-Methylphenyl)-D-homoserine: Enantiomer of the compound with different stereochemistry.
O-(4-Methylphenyl)-L-threonine: Contains a threonine backbone instead of homoserine.
Uniqueness: O-(4-Methylphenyl)-L-homoserine is unique due to its specific combination of the homoserine backbone and the 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-amino-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)15-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChIキー |
PZSZNLYRQXMBBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















